molecular formula C23H17F2NO4S B2553880 (2-(4-Fluorobenzoyl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1795416-52-2

(2-(4-Fluorobenzoyl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2553880
CAS RN: 1795416-52-2
M. Wt: 441.45
InChI Key: NEAKGZDQZXASGD-UHFFFAOYSA-N
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Description

(2-(4-Fluorobenzoyl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone, commonly known as FBA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a member of the azetidinone class of molecules, which are known for their diverse biological activities. FBA has been shown to possess potent anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the development of novel therapeutics.

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

Sulfonated poly(ether ether ketone) and polybenzimidazole polymers incorporating fluorinated groups similar to those in the queried compound have shown promising properties for use as proton exchange membranes (PEMs) in fuel cells. These materials, characterized by their excellent thermal stability, low water uptake, and high proton conductivity, suggest the potential for (2-(4-Fluorobenzoyl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone derivatives in energy conversion applications (Li et al., 2009); (Liu et al., 2014).

Antitumor Activity

Compounds featuring the fluorophenyl group have been explored for their antitumor activities. For example, a study on 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone highlighted its distinct inhibition against various cancer cell lines, suggesting that related structures could have potential in cancer research (Tang & Fu, 2018).

Fluorescent Materials

Fluorinated compounds are pivotal in designing fluorescent materials for spectroscopic applications. The synthesis and study of fluorinated benzophenones and related structures have opened pathways to novel fluorescent probes with enhanced photostability and spectral properties, indicating the role that similar compounds could play in bioimaging and diagnostics (Woydziak et al., 2012).

Antimicrobial Agents

Research into azetidinone derivatives and their synthetic precursors shows significant antimicrobial activity, suggesting that compounds with a similar chemical backbone could be effective against various bacterial and fungal strains. This aligns with the potential for (2-(4-Fluorobenzoyl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone and its derivatives in developing new antimicrobial drugs (Naik et al., 2022).

Dual Fluorescence Phenomenon

The study of compounds with fluorophenyl components has also led to the discovery of dual fluorescence phenomena, which are crucial for advanced optical materials and sensing technologies. The ability of these compounds to exhibit different fluorescence under varying conditions can be harnessed for environmental monitoring and biosensing applications (Matwijczuk et al., 2015).

properties

IUPAC Name

(4-fluorophenyl)-[2-[3-(4-fluorophenyl)sulfonylazetidine-1-carbonyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO4S/c24-16-7-5-15(6-8-16)22(27)20-3-1-2-4-21(20)23(28)26-13-19(14-26)31(29,30)18-11-9-17(25)10-12-18/h1-12,19H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAKGZDQZXASGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4-Fluorobenzoyl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

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